1-(Methoxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane hydrochloride
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Overview
Description
1-(Methoxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane hydrochloride is a compound of significant interest in the field of organic chemistry. This compound is characterized by its unique bicyclic structure, which includes a methoxymethyl group and a methyl group attached to a 2-azabicyclo[2.1.1]hexane core. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
The synthesis of 1-(Methoxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane hydrochloride involves several steps. One common method is the photochemical [2 + 2] cycloaddition of 1,5-dienes using a mercury lamp . This reaction forms the bicyclic core, which can then be functionalized with methoxymethyl and methyl groups through subsequent reactions. The final step involves the conversion to the hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods often involve batchwise, multigram preparations to ensure the scalability of the process . These methods typically use specialized equipment and glassware to handle the photochemical reactions and subsequent functionalization steps.
Chemical Reactions Analysis
1-(Methoxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxymethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yields .
Scientific Research Applications
1-(Methoxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane hydrochloride has a wide range of applications in scientific research:
Biology: This compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Methoxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane hydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, where it can modulate biological activity. The methoxymethyl and methyl groups contribute to its binding affinity and specificity by interacting with hydrophobic regions of the target molecules .
Comparison with Similar Compounds
1-(Methoxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane hydrochloride can be compared to other similar compounds, such as:
Bicyclo[1.1.1]pentane: Known for its use as a bioisostere of para-substituted phenyl groups.
Bicyclo[3.1.1]heptane: Used as a bioisostere of meta-substituted benzene.
Bicyclo[2.2.1]heptane: Commonly used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the azabicyclic core, which provides distinct chemical and biological properties compared to other bicyclic systems .
Properties
Molecular Formula |
C8H16ClNO |
---|---|
Molecular Weight |
177.67 g/mol |
IUPAC Name |
1-(methoxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c1-7-3-8(4-7,6-10-2)9-5-7;/h9H,3-6H2,1-2H3;1H |
InChI Key |
KENKZKBKVLIUCT-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C1)(NC2)COC.Cl |
Origin of Product |
United States |
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